3-Chloroazetidine

Overview

Description

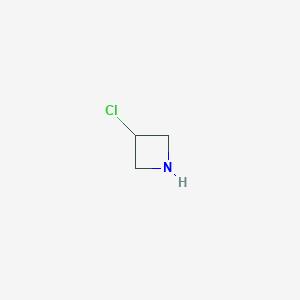

3-Chloroazetidine (3-CA) is a heterocyclic compound containing a five-membered ring with a nitrogen and a chlorine atom. It is a colorless liquid with a boiling point of 135-136 °C and a melting point of -21 °C. 3-CA is used in the synthesis of various organic compounds and has been the subject of extensive research due to its potential applications in the fields of medicine, agriculture, and food science.

Scientific Research Applications

Synthesis and Ring Transformation

The synthesis of alkyl 3-chloroazetidine-3-carboxylates has been developed by transforming alkyl 2-(bromomethyl)aziridine-2-carboxylates. This process involves ring opening with hydrochloric acid and subsequent base-promoted ring closure, indicating a method for producing this compound derivatives (Žukauskaitė, Mangelinckx, & Sackus, 2014).

Reactivity and Building Blocks

Another study synthesized several trans-2-aryl-3-chloroazetidines in a stereoselective manner. These chloroazetidines proved to be excellent building blocks for synthesizing various 3-substituted azetidines. Their reaction with different nucleophiles resulted in good to high yields, retaining stereochemistry, which is significant for developing specific molecular structures (Van Driessche et al., 2006).

Molecular Structure Analysis

The molecular structure of N-chloroazetidine was determined using gas electron diffraction and microwave spectroscopy. This study provided detailed insights into the geometric structure of N-chloroazetidine, which is crucial for understanding its chemical behavior and potential applications (Fujiwara, Egawa, Takeuchi, & Konaka, 1993).

Intermediacy and Synthesis of Azetines

Research on the synthesis of 2-aryl-3,3-dichloroazetidines revealed their formation via reduction of corresponding azetidinones. This study highlighted the reactivity of dichloroazetidines with bases, leading to the formation of azetines, a class of strained heterocyclic enamines. This research contributes to the understanding of azetidine chemistry and its potential applications (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Halogen Exchange Reactions

A study on the reactions of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU explored the formation of haloalkenes, shedding light on the halogen exchange reactions in azetidine derivatives. This research provides insights into the chemical behavior of chloroazetidine compounds in different conditions (Marchand & Devasagayaraj, 1997).

Mechanism of Action

Target of Action

3-Chloroazetidine is a synthetic compound that has been used in the preparation of various functionalized azetidines

Mode of Action

It’s known that this compound can act as a building block for the synthesis of different 3-substituted azetidines through nucleophilic substitution of the chlorine by different carbon, nitrogen, sulfur, and oxygen nucleophiles . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

It’s known that azetidines, the class of compounds to which this compound belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions

Result of Action

It’s known that azetidines, the class of compounds to which this compound belongs, are used in organic synthesis and medicinal chemistry . They are involved in various catalytic processes and are excellent candidates for ring-opening and expansion reactions

Action Environment

It’s known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance As this compound is a synthetic compound used in organic synthesis, it’s possible that similar environmental factors could influence its action, efficacy, and stability

properties

IUPAC Name |

3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXJNXCLEVZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573765 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220003-47-4 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to accessing 3-Chloroazetidine derivatives?

A1: Several strategies have been explored for the synthesis of 3-Chloroazetidines. One approach involves the ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. This method leverages regioselective ring opening with hydrochloric acid, followed by base-promoted cyclization to yield alkyl this compound-3-carboxylates [, ]. Another method utilizes the addition of acyl chlorides across the strained N-C(3) bond in 3-bromomethyl-1-azabicyclo[1.1.0]butane, followed by zinc-mediated dehalogenation and ozonolysis to afford N-acyl-3-chloroazetidin-3-ones []. Additionally, researchers have investigated the use of lithium-halogen exchange reactions on 3,3-dichloroazetidin-2-ones as a means to access specific isomers of 3-chloroazetidines [].

Q2: How do the reactions of 3-chloroazetidines with nucleophiles differ from their aziridine counterparts?

A3: Studies comparing the reactivity of 1-tert-butyl-3-chloroazetidine with 1-tert-butyl-2-chloromethylaziridine towards nucleophiles like acetate and thiophenolate revealed interesting trends [, ]. While the aziridine derivative primarily undergoes substitution reactions with these nucleophiles, the this compound predominantly favors rearrangement processes. This difference in reactivity highlights the impact of ring strain and steric factors on the reaction pathways of these heterocyclic systems.

Q3: Have chiral this compound derivatives been explored as building blocks in asymmetric synthesis?

A4: Yes, the asymmetric synthesis of α-chloro-β-amino-N-sulfinyl imidates has been achieved through anti-selective Mannich-type reactions of (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate with aromatic aldimines []. These chiral building blocks have proven valuable in the synthesis of various enantiomerically enriched compounds, including trans-2-aryl-3-chloroazetidines []. This methodology showcases the potential of utilizing chiral this compound derivatives for accessing a diverse range of enantiopure molecules.

Q4: Can you provide an example of a unique reaction involving the nitrogen atom of a this compound derivative?

A5: Research has shown that N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines can undergo a "halogen dance" reaction in the presence of DBU []. For instance, reacting N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU leads to the formation of both N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine []. This intriguing observation suggests a complex interplay of elimination and nucleophilic substitution reactions involving the halogen atoms and the nitrogen center of the this compound framework.

Q5: Are there any notable examples of ring-opening reactions with 3-chloroazetidines?

A6: One compelling example involves the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with trimethylsilyl azide []. This reaction proceeds via regioselective addition to the strained N-C(3) bond, generating an intermediate that can be trapped with various electrophiles to afford N-substituted-3-azido-3-ethylazetidines []. This approach demonstrates the potential of utilizing strained this compound derivatives in ring-opening reactions to access a diverse array of functionalized azetidine building blocks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)

![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)

![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)